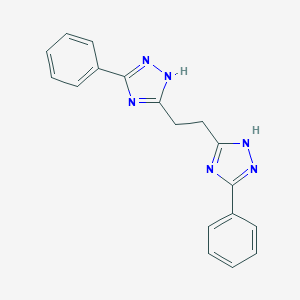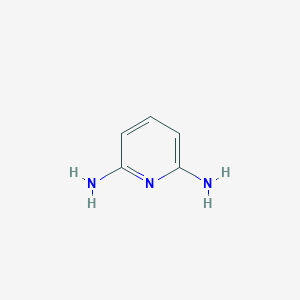
1-溴-3,7-二甲基辛烷
概述
描述
5-(羟甲基)胞嘧啶是核苷胞嘧啶的衍生物,其特征是在胞嘧啶环的 5 位上存在一个羟甲基。
科学研究应用
5-(羟甲基)胞嘧啶在科学研究中具有广泛的应用:
准备方法
合成路线和反应条件: 5-(羟甲基)胞嘧啶的合成通常涉及 5-甲基胞嘧啶的氧化。 一种常用的方法是使用十-十一易位 (TET) 酶来催化氧化过程 。 另一种方法是在受控条件下使用高锰酸钾或过氧化氢等试剂进行化学氧化 。
工业生产方法: 5-(羟甲基)胞嘧啶的工业生产并不常见,但可以使用生物技术方法进行放大,涉及表达 TET 酶的工程微生物。 这些微生物可以在生物反应器中培养,以大量生产该化合物 。
化学反应分析
反应类型: 5-(羟甲基)胞嘧啶会经历各种化学反应,包括:
氧化: 它可以进一步氧化形成 5-甲酰胞嘧啶和 5-羧基胞嘧啶.
还原: 还原反应可以将其还原回 5-甲基胞嘧啶.
取代: 在特定条件下,羟甲基可以被其他官能团取代.
常用试剂和条件:
氧化: 高锰酸钾、过氧化氢和 TET 酶
还原: 硼氢化钠和其他还原剂.
取代: 各种亲核试剂可用于取代反应.
形成的主要产物:
氧化: 5-甲酰胞嘧啶、5-羧基胞嘧啶.
还原: 5-甲基胞嘧啶.
取代: 各种取代的胞嘧啶衍生物.
作用机制
5-(羟甲基)胞嘧啶的作用机制涉及其掺入 RNA 和 DNA,在那里它可以通过改变胞嘧啶残基的甲基化状态来影响基因表达。 这种修饰会影响转录因子和其他调节蛋白的结合,从而导致基因表达的变化 。 该化合物也参与脱甲基化途径,在那里它作为将 5-甲基胞嘧啶转化为未修饰的胞嘧啶的中间体 。
类似化合物:
5-甲基胞嘧啶: 5-(羟甲基)胞嘧啶的前体,参与 DNA 甲基化.
5-甲酰胞嘧啶: 5-(羟甲基)胞嘧啶的氧化产物,参与进一步的脱甲基化过程.
5-羧基胞嘧啶: 另一个氧化产物,代表脱甲基化途径的进一步步骤.
独特性: 5-(羟甲基)胞嘧啶因其作为 DNA 和 RNA 活性脱甲基化的中间体而独一无二。 它的存在可以表明表观遗传景观的动态变化,使其成为研究基因调控和细胞分化的宝贵标记 。
相似化合物的比较
5-Methylcytidine: A precursor to 5-(Hydroxymethyl)cytidine, involved in DNA methylation.
5-Formylcytidine: An oxidation product of 5-(Hydroxymethyl)cytidine, involved in further demethylation processes.
5-Carboxylcytidine: Another oxidation product, representing a further step in the demethylation pathway.
Uniqueness: 5-(Hydroxymethyl)cytidine is unique due to its role as an intermediate in the active demethylation of DNA and RNA. Its presence can indicate dynamic changes in the epigenetic landscape, making it a valuable marker for studying gene regulation and cellular differentiation .
属性
IUPAC Name |
1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955417 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3383-83-3 | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,7-dimethyloctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 1-bromo-3,7-dimethyloctane as a substrate in this research?
A: 1-Bromo-3,7-dimethyloctane serves as a model substrate to investigate the selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of both methyl and bromine substituents allows researchers to study how steric and electronic factors influence the reactivity of different C-H bonds in the molecule. By analyzing the product distribution obtained from the oxidation of 1-bromo-3,7-dimethyloctane, researchers can gain insights into the regioselectivity and chemoselectivity of the investigated catalyst systems [].
Q2: How does the spin state of the iron catalyst impact the oxidation of 1-bromo-3,7-dimethyloctane?
A: The research demonstrates that the spin state of the oxoiron(V) intermediate, either low-spin (S = 1/2) or high-spin (S = 3/2), generated by the iron catalyst, does not directly correlate with a uniform trend in chemo- and regioselectivity during the oxidation of 1-bromo-3,7-dimethyloctane and other substrates. This finding contrasts with previous observations in asymmetric epoxidation reactions where a clear correlation between spin state and enantioselectivity was observed. Therefore, the relationship between the spin state of the catalyst and the oxidation outcome of 1-bromo-3,7-dimethyloctane is complex and requires further investigation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[o6-(Dimethoxytrityl)hexyl][6'-hydroxyhexyl]disulfide](/img/structure/B123204.png)













